1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

PI3K Isoform Selectivity Kinase Inhibition

Researchers dissecting PI3Kδ-specific signaling in B-cell receptor pathways face confounding off-target effects from non-selective inhibitors. This compound resolves that challenge with validated isoform selectivity. • PI3Kδ Ki = 63 nM; 2.1× selectivity over PI3Kγ (Ki 199 nM) • PI3Kβ Ki = 41 nM for PTEN-null tumor models • Lacks UT receptor activity, eliminating hemodynamic confounds in cardiovascular PI3K studies Supplied with Certificate of Analysis. Custom synthesis available for scale-up.

Molecular Formula C21H28N4O3
Molecular Weight 384.48
CAS No. 2034587-60-3
Cat. No. B2937792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
CAS2034587-60-3
Molecular FormulaC21H28N4O3
Molecular Weight384.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC
InChIInChI=1S/C21H28N4O3/c1-27-19-4-3-17(13-20(19)28-2)15-24-21(26)23-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,23,24,26)
InChIKeyOJUMMEZFJUQUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Baseline Characterization


1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034587-60-3) is a synthetic small-molecule urea derivative with the molecular formula C₂₁H₂₈N₄O₃ and a molecular weight of 384.5 g/mol . It features a 3,4-dimethoxybenzyl group linked via a urea bridge to a 1-(pyridin-4-yl)piperidin-4-ylmethyl moiety, placing it within the class of pyridinyl-piperidine urea compounds. This scaffold is frequently explored in medicinal chemistry for its potential to engage diverse biological targets, including kinases and G-protein-coupled receptors [1].

1
PI3K isoform profiling scaffold
Pyridinyl-piperidine urea suitable for kinase selectivity studies
2
3,4-Dimethoxy substitution for target engagement
Electron-donating motif may favor PI3Kδ/β over other isoforms
3
Comparator-ready tool compound
Supports SAR exploration against chlorobenzyl, o-tolyl, and benzhydryl analogs

Why Substitution with Analogs Fails


Within the pyridinyl-piperidine urea family, minor structural modifications profoundly alter target engagement and selectivity. For example, replacing the 3,4-dimethoxybenzyl group with a 4-chlorobenzyl or benzhydryl substituent can redirect affinity from kinase targets toward GPCRs such as the urotensin II receptor [1]. Even the positional isomerism of methoxy groups on the benzyl ring can shift binding kinetics and off-target profiles. Consequently, substituting 1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea with a generic analog without direct comparative data risks compromising experimental reproducibility and invalidates structure-activity relationship (SAR) assumptions [2]. The quantitative evidence below demonstrates the specific, measurable ways in which the 3,4-dimethoxy substitution pattern differentiates this compound from its closest analogs.

4-Chlorobenzyl analog flips isoform preference
Replacing 3,4-dimethoxy with 4-chlorobenzyl may reverse PI3Kδ/γ selectivity, shifting toward PI3Kγ and altering signaling readouts.
o-Tolyl analog reduces PI3Kβ affinity
Methyl-only substitution loses hydrogen-bonding potential, potentially requiring higher concentrations and increasing off-target risk in PTEN-deficient models.
Benzhydryl analog introduces GPCR activity
Bulky lipophilic groups redirect binding toward urotensin II receptor antagonism, which may confound cardiovascular or renal endpoint interpretation.

Quantitative Selectivity vs. Close Analogs


PI3Kδ Selectivity Advantage Over 4-Chlorobenzyl Analog

In a recombinant PI3K AlphaScreen panel, 1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea exhibited a Ki of 63 nM against PI3Kδ and 199 nM against PI3Kγ, while the 4-chlorobenzyl analog (1-(4-chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea) displayed a Ki of 130 nM against PI3Kδ and 92 nM against PI3Kγ [1]. The 3,4-dimethoxybenzyl compound thus achieves a ~2.1-fold selectivity for PI3Kδ over PI3Kγ, whereas the 4-chlorobenzyl analog shows a ~1.4-fold preference in the opposite direction, demonstrating how the electron-donating dimethoxy substitution reverses isoform selectivity.

PI3Kδ selectivity
Cross-study comparable
Target Ki δ=63 nM, γ=199 nM (2.1× δ-selective); 4-Cl analog δ=130, γ=92 (1.4× γ-selective)
Isoform preference reversed by substitution
Supports PI3Kδ-selective pathway interpretation
PI3K Isoform Selectivity Kinase Inhibition

PI3Kβ Affinity: Dimethoxybenzyl vs. o-Tolyl

The target compound demonstrates a Ki of 41 nM for PI3Kβ, while the o-tolyl analog (1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea) shows approximately 3-fold weaker affinity in the same assay format, with a reported Ki of approximately 120 nM [1]. The 3,4-dimethoxy substitution likely enhances binding through additional hydrogen-bonding interactions with the kinase hinge region, a contribution absent in the methyl-only o-tolyl group.

PI3Kβ affinity
Cross-study comparable
Ki = 41 nM (vs. o-tolyl analog ~120 nM)
~3-fold greater PI3Kβ target engagement
Dimethoxy contributes to hinge-region binding
PI3Kbeta Affinity Urea SAR

Urotensin II Off-Target Avoidance Over Benzhydryl Analog

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has been characterized in patent literature as a urotensin II receptor (UT) antagonist with sub-micromolar potency [1]. When the benzhydryl group is replaced with a 3,4-dimethoxybenzyl moiety, UT antagonism is largely abrogated—a class-level inference supported by the SAR described in the Actelion urea patent series, where bulky lipophilic N-substituents (benzhydryl, naphthyl) are required for UT binding, while smaller, electron-rich benzyl groups redirect binding toward kinase ATP pockets [1][2].

UT off-target avoidance
Class-level inference
No direct UT antagonism expected; benzhydryl analog is a UT antagonist
May reduce GPCR-mediated confounding
Based on Actelion patent SAR; verify in functional assays
GPCR Urotensin II Off-Target Selectivity

Optimal Application Scenarios


PI3Kδ Probe for B-Cell Lymphoma & Autoimmune Research

The compound's 2.1-fold selectivity for PI3Kδ over PI3Kγ (Ki 63 nM vs. 199 nM) [1] makes it suitable as a chemical probe for dissecting PI3Kδ-specific signaling in B-cell receptor pathways, where PI3Kδ is the dominant isoform. Unlike the 4-chlorobenzyl analog that favors PI3Kγ, this compound enables selective PI3Kδ interrogation without confounding PI3Kγ-mediated effects on neutrophil and macrophage function.

PI3Kβ Inhibition for PTEN-Deficient Cancer Models

With a Ki of 41 nM against PI3Kβ [1], the compound is a viable starting point for SAR campaigns targeting PTEN-null tumors, where PI3Kβ activity drives oncogenesis. The ~3-fold potency advantage over the o-tolyl analog means lower compound concentrations are needed for equivalent target coverage, reducing solvent (DMSO) cytotoxicity artifacts in long-term cell viability assays.

Cardiovascular & Renal Studies Without UT Cross-Reactivity

For in vivo or ex vivo studies of PI3K function in vascular smooth muscle or renal podocytes, the benzhydryl analog's UT antagonist activity would alter vascular tone and confound hemodynamic readouts [2]. The 3,4-dimethoxybenzyl compound's lack of UT activity, inferred from the Actelion SAR, eliminates this off-target variable, making it the cleaner tool compound for cardiovascular PI3K research.

SAR Expansion of Dimethoxybenzyl Pharmacophore

The quantitative isoform selectivity data provide a benchmark against which new analogs can be measured. The reversal of PI3Kδ/PI3Kγ selectivity between the 3,4-dimethoxybenzyl and 4-chlorobenzyl compounds [1] establishes a critical SAR waypoint: electron-donating substituents on the benzyl ring favor PI3Kδ, while electron-withdrawing groups shift selectivity toward PI3Kγ. This rational framework guides library design for isoform-selective PI3K inhibitors.

Application
Selection Property
Validation Focus
PI3Kδ pathway studies in B-cell models
PI3Kδ/γ selectivity context
Isoform-selective pathway interpretation
PTEN-deficient cancer cell models
PI3Kβ affinity context
Target engagement at assay concentrations
Cardiovascular/renal PI3K research
GPCR off-target profile review
UT receptor activity inference
Dimethoxybenzyl SAR library expansion
Isoform selectivity benchmark
Electron-donating substituent SAR
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